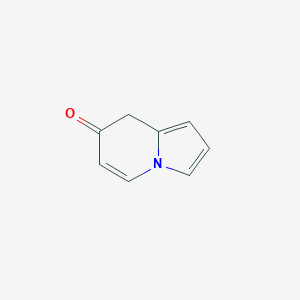![molecular formula C9H12O B14242908 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- CAS No. 210050-52-5](/img/structure/B14242908.png)
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-: is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring with a propynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to introduce the propynyl group and form the desired bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries .
Biology and Medicine: Its bicyclic structure can be used to develop molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can be used as a building block for the synthesis of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring fusion and substituents.
7-Oxabicyclo[3.2.1]octane: A larger bicyclic compound with additional ring atoms and different chemical properties.
Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- is unique due to its specific ring fusion and propynyl substituent, which confer distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
210050-52-5 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R,6R)-1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3/t8-,9+/m1/s1 |
Clé InChI |
BVICYJKJWMXMLY-BDAKNGLRSA-N |
SMILES isomérique |
CC#C[C@]12CCCC[C@H]1O2 |
SMILES canonique |
CC#CC12CCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

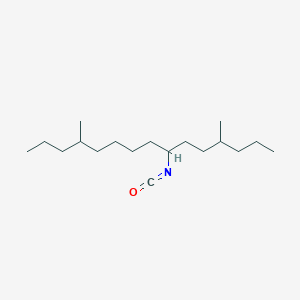
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
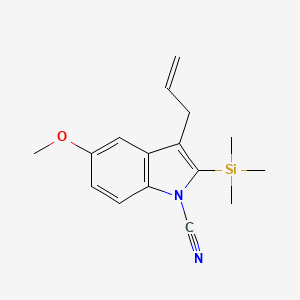
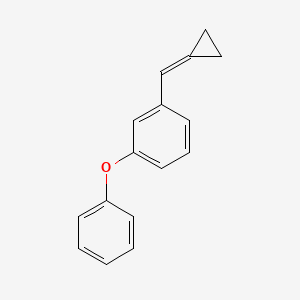
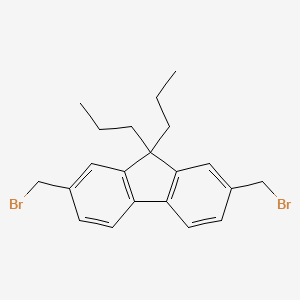
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
